

## An In-depth Technical Guide to the Structural Classification of Inosine Oxime

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Inosine oxime**, also known as 6-hydroxyadenosine or N6-hydroxyadenosine, is a purine nucleoside analogue with significant biological activities. As an endogenous metabolite, it plays a role in cellular metabolism and has been noted for its toxic and mutagenic properties in various cell types.[1] Structurally, it is a derivative of inosine, featuring an oxime functional group, which imparts unique reactivity and biological function.[2] This technical guide provides a comprehensive overview of the structural classification of **inosine oxime**, including its physicochemical properties, spectroscopic data, synthesis, and biological activities, with a focus on its interaction with key cellular pathways.

# Structural Classification and Physicochemical Properties

**Inosine oxime** is classified as a purine nucleoside analogue. Its core structure consists of a hypoxanthine base modified with a hydroxylamino group at the 6-position, attached to a ribofuranose sugar moiety via a  $\beta$ -N9-glycosidic bond.

### **Chemical Structure**

**Figure 1.** Chemical structure of **Inosine Oxime**.

## **Physicochemical Properties**



A summary of the known physicochemical properties of **inosine oxime** is presented in Table 1. While some data are available from computational predictions, experimental values for properties such as pKa and specific optical rotation are not widely reported in the literature.

Property	Value	Source
IUPAC Name	2-[6-(hydroxyamino)purin-9- yl]-5-(hydroxymethyl)oxolane- 3,4-diol	[3]
Synonyms	6-Hydroxyadenosine, N6- Hydroxyadenosine, 6-N- Hydroxyadenosine	[3]
CAS Number	3414-62-8	[3]
Molecular Formula	C10H13N5O5	[3]
Molecular Weight	283.24 g/mol	[3]
Melting Point	195 °C (decomposes)	[4]
Solubility	Soluble in DMSO	[2]
XLogP3	-2.1	PubChem (Computed)
Hydrogen Bond Donor Count	5	PubChem (Computed)
Hydrogen Bond Acceptor Count	8	PubChem (Computed)
Rotatable Bond Count	3	PubChem (Computed)
Exact Mass	283.091668 g/mol	PubChem (Computed)
Topological Polar Surface Area	149 Ų	PubChem (Computed)

## **Spectroscopic Data**

Detailed spectroscopic data for **inosine oxime** are not readily available in public databases. However, characteristic spectral features can be inferred from the analysis of its constituent functional groups and related compounds.



## Infrared (IR) Spectroscopy

The IR spectrum of **inosine oxime** is expected to show characteristic absorption bands for its principal functional groups.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Vibration Mode
O-H (alcohol & oxime)	3600-3200 (broad)	Stretching
N-H (purine)	3500-3300 (medium)	Stretching
C-H (alkane & aromatic)	3100-2850	Stretching
C=N (oxime & purine)	1680-1640	Stretching
C-O (alcohol & ether)	1260-1000	Stretching
N-O (oxime)	960-930	Stretching

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **inosine oxime** would provide detailed information about its molecular structure. Based on the structure, the following characteristic chemical shifts can be predicted. Actual experimental data is required for definitive assignment.

#### <sup>1</sup>H NMR:

- Aromatic protons (purine ring): Signals expected in the  $\delta$  8.0-9.0 ppm region.
- Anomeric proton (H-1'): A doublet expected around  $\delta$  5.8-6.0 ppm.
- Ribose protons (H-2' to H-5'): A complex pattern of multiplets expected in the  $\delta$  4.0-5.0 ppm region.
- Hydroxyl protons (ribose and oxime): Broad signals that are D2O exchangeable.

#### 13C NMR:

• Purine carbons: Signals expected in the  $\delta$  115-160 ppm region.



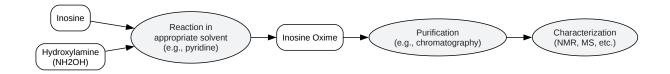
• Ribose carbons: Signals expected in the  $\delta$  60-90 ppm region.

### Mass Spectrometry (MS)

The mass spectrum of **inosine oxime** would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ribose sugar moiety and fragmentation of the purine ring.

## Synthesis and Experimental Protocols Synthesis of Inosine Oxime

A general method for the synthesis of **inosine oxime** involves the reaction of a protected or unprotected inosine derivative with hydroxylamine. A detailed experimental protocol is provided below, adapted from general procedures for the synthesis of related nucleoside analogues.



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**Figure 2.** General workflow for the synthesis of **Inosine Oxime**.

#### Experimental Protocol: Synthesis of Inosine Oxime

- Dissolution: Dissolve inosine (1.0 g, 3.73 mmol) in 50 mL of anhydrous pyridine in a roundbottom flask equipped with a magnetic stirrer and a reflux condenser.
- Addition of Reagent: Add hydroxylamine hydrochloride (0.52 g, 7.46 mmol) to the solution.
- Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: After completion of the reaction, cool the mixture to room temperature and evaporate the pyridine under reduced pressure.



- Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
- Characterization: The purified product should be characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its identity and purity.

## **Biological Activity and Signaling Pathways**

**Inosine oxime** exhibits a range of biological activities, including the inhibition of key enzymes in nucleotide metabolism and potential interactions with purinergic signaling pathways.

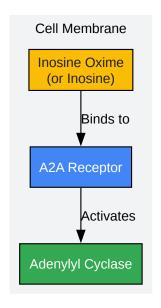
## Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

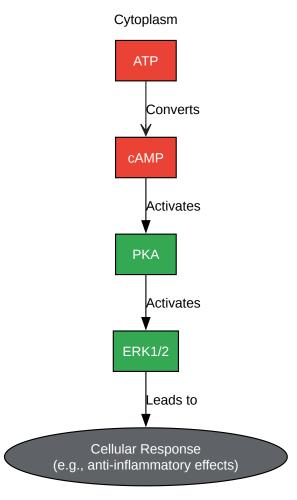
**Inosine oxime** has been identified as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[2] Inhibition of IMPDH can disrupt DNA and RNA synthesis, leading to cytotoxic effects. Quantitative data on the inhibitory potency (e.g.,  $IC_{50}$  or  $K_i$  values) of **inosine oxime** against IMPDH are not well-documented in publicly available literature.

## **Interaction with Adenosine Receptors**

The parent compound, inosine, is known to interact with adenosine receptors, particularly the A2A receptor, to modulate downstream signaling pathways.[5] While direct evidence for **inosine oxime**'s interaction with these receptors is limited, it is plausible that it may have similar or related effects. The activation of the A2A receptor by inosine leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of the ERK1/2 signaling pathway.







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**Figure 3.** Proposed signaling pathway of **Inosine Oxime** via A2A receptor.



### Mutagenicity

**Inosine oxime** has been reported to have mutagenic effects in both prokaryotic and eukaryotic cells.[1] The precise mechanism of its mutagenicity is not fully elucidated but may be related to its ability to be incorporated into nucleic acids or to interfere with DNA replication and repair processes.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. The following is a general protocol that can be adapted for testing **inosine oxime**.

- Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100, TA1535, TA1537) in nutrient broth.
- Metabolic Activation: The test should be performed with and without a metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
- Plate Incorporation Assay: a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix or phosphate buffer, and 0.1 mL of a solution of inosine oxime at various concentrations. b. Add 2 mL of molten top agar containing a trace amount of histidine and biotin. c. Vortex briefly and pour the mixture onto a minimal glucose agar plate.
- Incubation: Incubate the plates at 37 °C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies on each plate. A significant, dosedependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

## Conclusion

**Inosine oxime** is a structurally distinct purine nucleoside analogue with notable biological activities. Its classification is rooted in its inosine core, modified by an oxime group that likely contributes to its unique chemical and biological properties, including enzyme inhibition and mutagenicity. While its complete physicochemical and spectroscopic profile is not exhaustively documented in readily accessible sources, its structural relationship to inosine provides a



framework for understanding its potential interactions within biological systems. Further research is warranted to fully elucidate its mechanism of action, particularly its specific interactions with cellular targets and the downstream consequences of these interactions. This will be crucial for any future consideration of **inosine oxime** or its derivatives in a therapeutic context.

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